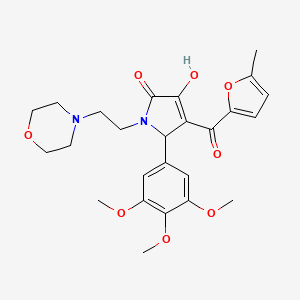![molecular formula C19H20FNO5 B2372305 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate CAS No. 1638737-67-3](/img/structure/B2372305.png)
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate, also known as DOFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DOFA is a derivative of phenylacetate, which is a naturally occurring substance found in the human body. The synthesis of DOFA involves the reaction of 3-fluorophenylacetic acid with 2,3-dimethoxybenzylamine in the presence of a coupling agent.
Scientific Research Applications
Monofluorinated Small Molecules Research
- Crystal Structure Studies : A study focused on the crystal structure of ortho-fluorophenylglycine, a monofluorinated small molecule. It demonstrated the planar structure of the fluorophenyl group and highlighted the intermolecular hydrogen bonds formed by the molecule (Burns & Hagaman, 1993).
Synthesis and Chemical Properties
- Catalyst-free Synthesis : A study presented the catalyst-free synthesis of novel tetrahydroquinolinone derivatives, demonstrating the efficiency of a one-pot cyclocondensation reaction and the advantages of using ultrasound in chemical synthesis (Govindaraju et al., 2016).
- Photolabile Protecting Group Research : An investigation into the use of a dimethoxy-nitrobenzyl group as a photolabile protecting group bonded to silica gels highlighted the potential applications in selective deprotection under UV irradiation (Matsumoto et al., 2009).
Pharmacological Applications
- Antipsychotic Potential : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed potential antipsychotic properties. The compounds studied did not interact with dopamine receptors, unlike traditional antipsychotic agents, suggesting a different mechanism of action (Wise et al., 1987).
Structural and Synthetic Chemistry
- Crystal Structure of β-Amino Alcohols : A study on the crystal structure of β-amino alcohols, specifically 2-[(3,4-Dimethoxybenzyl)(methyl)amino]-2-phenylethanol, explored the influence of substituents on the crystal structure, providing insights into the steric and electronic effects of different groups (Urtiaga et al., 1995).
- Synthesis of Depside Derivatives : Research on the synthesis of a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, demonstrated an effective method for creating this compound and provided detailed structural analysis through X-ray diffraction (Lv et al., 2009).
properties
IUPAC Name |
[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-24-16-8-4-6-14(19(16)25-2)11-21-17(22)12-26-18(23)10-13-5-3-7-15(20)9-13/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRIQFKKVXERC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)




![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)


![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)



![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)